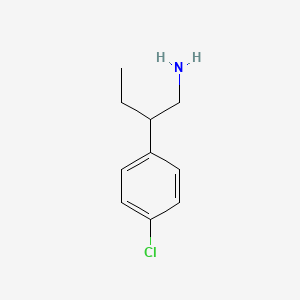

amino]-2-methyl-1-benzofuran-3-carboxylate CAS No. 448213-95-4](/img/structure/B2593288.png)

Methyl 5-[[(4-tert-butylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

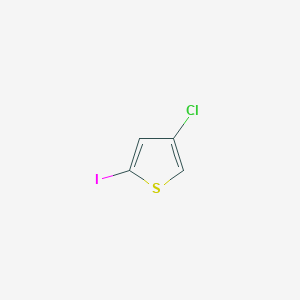

Methyl 5-[[(4-tert-butylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C27H26N2O6S and its molecular weight is 506.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Nucleoside Analogues

A study by Alzérreca (2003) demonstrated the synthesis of a novel class of nucleoside analogues, where a phenyl sulfonyl methylene group is attached to the 1′-carbon atom of β-D-ribofuranose. This innovative approach has potential for the development of useful probes derived from 1′-deoxy-β-D-ribofuranose for nucleic acid research and antisense therapeutic agents, showcasing the compound's relevance in medicinal chemistry and drug design (Alzérreca, 2003).

Catalytic Applications in Organic Synthesis

Research by Wakamatsu et al. (2000) explored the isomerization reaction of olefin using RuClH(CO)(PPh(3))(3) to demonstrate double-bond migration in the presence of a ruthenium catalyst. This study highlights the role of sulfonyl and related compounds in facilitating significant transformations in organic synthesis, pointing towards their applications in creating valuable intermediates and end products in synthetic chemistry (Wakamatsu, Nishida, Adachi, & Mori, 2000).

Exploration of Metabolism for Drug Development

Prakash et al. (2008) investigated the metabolism of CP-533,536, a prostaglandin E2 agonist, highlighting the oxidation and demethylation pathways involving the tert-butyl group. This research provides insight into the metabolic fate of compounds containing tert-butylphenyl sulfonyl structures, which is crucial for the development of pharmaceuticals with improved efficacy and safety profiles (Prakash, Wang, O’Connell, & Johnson, 2008).

Development of Diuretic Agents

Feit and Nielsen (1976) synthesized various methylsulfonyl analogues of sulfamoylbenzoic acid diuretics, exploring the substitution effects on diuretic potency. This work contributes to the understanding of how structural modifications in sulfonyl-containing compounds can influence biological activity, offering pathways to new diuretic agents (Feit & Nielsen, 1976).

Enhancing Biofuel Production Efficiency

Zhong et al. (2019) demonstrated the use of hydrophobic sulfonic acid-functionalized biochar as a catalyst for the synthesis of high-density biofuels, showcasing an application of sulfonic acid derivatives in renewable energy technology. This research opens new avenues for the application of sulfonyl-based catalysts in the efficient production of biofuels, aligning with the goals of sustainable energy development (Zhong et al., 2019).

Properties

IUPAC Name |

methyl 5-[(4-tert-butylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6S/c1-17-24(26(31)34-5)22-16-20(8-11-23(22)35-17)29(25(30)18-12-14-28-15-13-18)36(32,33)21-9-6-19(7-10-21)27(2,3)4/h6-16H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXIXCNADOOOAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2593206.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/no-structure.png)

![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2593211.png)

![5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593213.png)

![N-Methyl-2-(methylamino)-N-[3-(methylamino)-3-oxopropyl]pentanamide;hydrochloride](/img/structure/B2593217.png)

![N1-(2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2593220.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-(4-phenylpyrimidin-2-yl)piperidine-1-carboxamide](/img/structure/B2593223.png)

![N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2593225.png)